8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Its structure includes a mesitylsulfonyl group (a bulky sulfonyl substituent with three methyl groups) at position 8 and a 3-methoxyphenyl group at position 2. These substituents confer unique physicochemical and pharmacological properties, such as enhanced metabolic stability and receptor-binding selectivity . This compound belongs to a broader class of spiroazadecanones, which are recognized for their "privileged scaffold" status in drug discovery due to their versatility in targeting G protein-coupled receptors (GPCRs) and other biological targets .
Properties
IUPAC Name |
3-(3-methoxyphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-15-12-16(2)21(17(3)13-15)31(28,29)26-10-8-23(9-11-26)24-20(22(27)25-23)18-6-5-7-19(14-18)30-4/h5-7,12-14H,8-11H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFLZZRPALMTAQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a novel compound with notable potential in biological research. Its unique structure, characterized by a spirocyclic framework and sulfonamide functional groups, suggests diverse biological activities. This article aims to summarize the compound's biological activity based on available research findings, including case studies and data tables.
- Molecular Formula : C23H27N3O4S
- Molecular Weight : 441.55 g/mol
- IUPAC Name : 3-(3-methoxyphenyl)-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Studies have shown that triazoles and their derivatives can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity, which may be relevant in developing new antimicrobial agents.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways.
Antitumor Activity
A study conducted on a series of triazole derivatives revealed that compounds with similar structural motifs to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily attributed to the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | Apoptosis induction |
| MCF-7 (breast cancer) | 12.5 | Cell cycle arrest |
| A549 (lung cancer) | 18.0 | Inhibition of proliferation |
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against several bacterial strains. The results indicated that the compound possesses moderate antibacterial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Activity
In vitro studies demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
Case Studies
- Case Study on Antitumor Effects : A recent investigation into the antitumor properties of triazole derivatives found that modifications to the sulfonamide group enhanced cytotoxic effects against breast cancer cells. The study highlighted the potential for developing targeted therapies using compounds like this compound.
- Case Study on Antimicrobial Efficacy : Another study focused on evaluating the antimicrobial properties of various sulfonamide derivatives, including this compound. The findings indicated promising results against multi-drug resistant strains of bacteria, emphasizing its potential in treating infections where conventional antibiotics fail.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 8-(Mesitylsulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one, along with their molecular data and functional distinctions:
Physicochemical Properties
- Solubility : The hydrochloride salt of 2-(3-methoxyphenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one exhibits significantly higher aqueous solubility (>10 mg/mL) than the neutral target compound (<1 mg/mL) .
- Lipophilicity : The 4-tert-butylbenzoyl analog (LogP = 3.2) is more lipophilic than the target compound (LogP = 2.8), impacting blood-brain barrier permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
